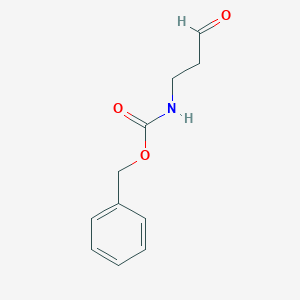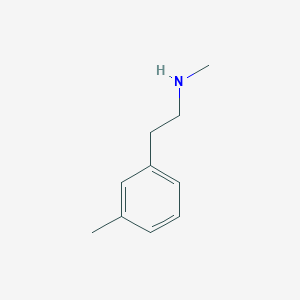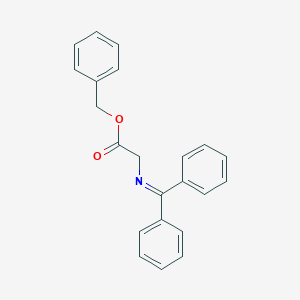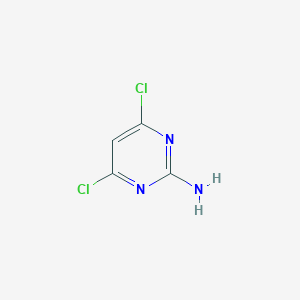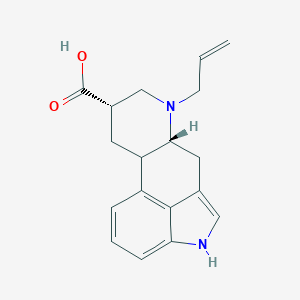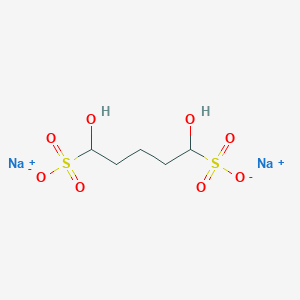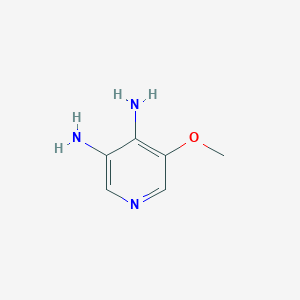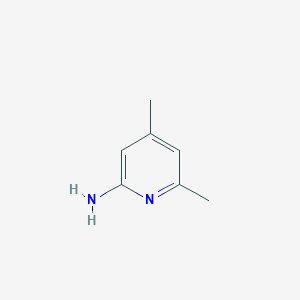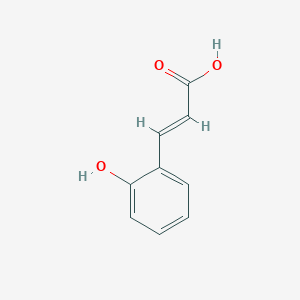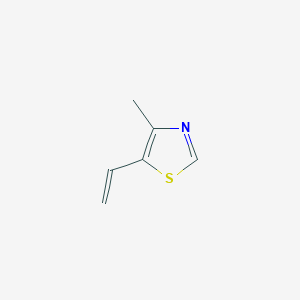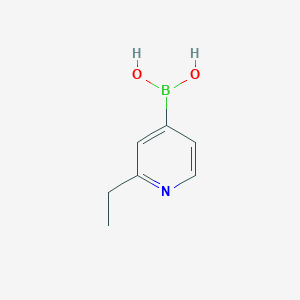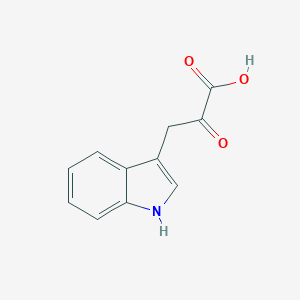
吲哚-3-丙酮酸
概述
描述
吲哚-3-丙酮酸是色氨酸的酮类似物,色氨酸是一种天然存在的氨基酸。 其化学式为 C₁₁H₉NO₃ ,分子量约为 203.2 g/mol 。该化合物是一种口服有效的 芳烃受体 (AHR) 激动剂 。AHR 在调节基因表达和介导对环境刺激的反应中起着至关重要的作用。
科学研究应用
吲哚-3-丙酮酸在以下方面得到应用:
植物生物学: 作为 IAA 的前体,影响植物生长、发育和对环境线索的反应。
微生物代谢: IPA 途径在绿色植物和有益微生物中得到了充分研究 .
皮肤健康: 它可以保护皮肤免受 UVB 诱导的损伤 .
行为研究: 它会影响动物模型中的焦虑相关行为 .
作用机制
吲哚-3-丙酮酸激活 AHR 途径,调节基因表达。 其作用涉及与靶基因中 AHR 响应元件的相互作用 .
安全和危害
未来方向
Indole-3-pyruvic acid has potential therapeutic applications due to its anti-inflammatory properties . It also has value for flavour and fragrance applications, for example, in the food industry or perfumery . Future research could focus on optimizing its production from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
生化分析
Biochemical Properties
Indole-3-pyruvic acid plays a significant role in the biosynthesis of auxin, a plant hormone, through the indole-3-pyruvic acid pathway . It interacts with enzymes such as indole-3-pyruvate decarboxylase, which converts Indole-3-pyruvic acid to indole-3-acetaldehyde .
Cellular Effects
In the fungus Neurospora crassa, the deletion of the gene encoding indole-3-pyruvate decarboxylase results in an accumulation of higher levels of indole-3-lactic acid . This suggests that Indole-3-pyruvic acid influences cellular metabolism and function.
Molecular Mechanism
Indole-3-pyruvic acid exerts its effects at the molecular level through its conversion to indole-3-acetaldehyde, a process catalyzed by the enzyme indole-3-pyruvate decarboxylase . This conversion is a key step in the indole-3-pyruvic acid pathway of auxin biosynthesis .
Temporal Effects in Laboratory Settings
It is known that changes in the levels of Indole-3-pyruvic acid can influence the production of auxin and other downstream metabolites .
Metabolic Pathways
Indole-3-pyruvic acid is involved in the indole-3-pyruvic acid pathway of auxin biosynthesis . It interacts with enzymes such as indole-3-pyruvate decarboxylase and indole-3-acetaldehyde dehydrogenase .
Transport and Distribution
Current knowledge suggests that its conversion to other compounds, such as indole-3-acetaldehyde, may influence its localization .
Subcellular Localization
Its role in auxin biosynthesis suggests that it may be localized in areas of the cell where this process occurs .
准备方法
a. 合成路线:
吲哚-3-丙酮酸可以通过多种方法合成,包括:
Knoevenagel 缩合反应: 吲哚-3-乙醛与丙酮酸或其衍生物反应 .
酶促转化: 使用色氨酸转氨酶等酶将色氨酸转化为吲哚-3-丙酮酸 .
b. 工业生产:
虽然工业规模的生产方法并不常见,但研究人员一直在探索有效且可扩展的方法。
化学反应分析
吲哚-3-丙酮酸会发生以下几种反应:
氧化: 它可以被氧化生成吲哚-3-乙酸 (IAA),这是一种众所周知的植物激素 .
还原: 酮基的还原会生成吲哚-3-乳酸 .
取代: 吲哚环上会发生各种取代反应,从而产生多种衍生物 .
常用的试剂和条件包括:
氧化: 使用高锰酸钾或酶等氧化剂 .
还原: 催化氢化或用硼氢化钠还原 .
取代: 使用路易斯酸或亲核取代反应 .
主要产物:
吲哚-3-乙酸 (IAA): 一种重要的植物生长调节剂。
吲哚-3-乳酸: 一种相关的代谢产物。
相似化合物的比较
吲哚-3-丙酮酸因其作为 AHR 激动剂的作用而脱颖而出。类似的化合物包括:
吲哚-3-乙酸 (IAA): 一种天然植物激素。
色氨酸: IPA 衍生的母体化合物。
属性
IUPAC Name |
3-(1H-indol-3-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTKLPZEZYGQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042053 | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392-12-1 | |
| Record name | Indole-3-pyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indol-3-yl pyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-pyruvic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indole-3-pyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indole-3-pyruvic acid monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDOLE-3-PYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QM0LT13A8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Indolepyruvate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biosynthetic pathway of indole-3-acetic acid (IAA) involving indole-3-pyruvic acid (IPyA)?
A1: The indole-3-pyruvic acid (IPyA) pathway is the main route for IAA biosynthesis in higher plants. The pathway involves two key enzymatic steps:
- Transamination: L-tryptophan is converted to IPyA by tryptophan aminotransferases (TAA1/TARs). [ [, , ] ]
- Oxidative Decarboxylation: IPyA is converted to IAA by the YUCCA (YUC) family of flavin-containing monooxygenases. [ [, , ] ]
Q2: Are there alternative pathways for IAA biosynthesis in plants?
A2: Yes, besides the IPyA pathway, plants utilize other routes for IAA biosynthesis:
- Tryptamine Pathway: Involves the decarboxylation of tryptophan to tryptamine, followed by conversion to IAAld and finally IAA. [ [, ] ]
- Indole-3-acetamide (IAM) Pathway: This pathway converts tryptophan to IAM, which is subsequently hydrolyzed to IAA by amidases, such as AMI1. [ [, ] ]
- Indole-3-acetaldoxime (IAOx) Pathway: Specific to Brassicaceae, this pathway involves the conversion of tryptophan to IAOx and ultimately to IAA. [ [] ]
Q3: Does the relative importance of these pathways vary across different organisms?
A3: Yes, the prominence of each pathway can differ among species and even within different tissues of the same plant. For example, studies suggest that the tryptamine pathway is active in pea roots [ [] ], while the IPyA pathway plays a significant role in Arabidopsis thaliana. [ [] ] Furthermore, certain pathways might be favored under specific environmental conditions or developmental stages.
Q4: Can microorganisms also produce IAA via the IPyA pathway?
A4: Yes, the IPyA pathway is not limited to plants. Several bacterial species, including plant-growth-promoting rhizobacteria like Azospirillum, produce IAA through this pathway. [ [, , , ] ] This bacterial IAA production can significantly impact plant growth and development, often in a beneficial manner.
Q5: What are the key intermediates in the IPyA pathway and how are they detected and quantified?
A5: Key intermediates include indole-3-lactic acid (ILA) and indole-3-acetaldehyde (IAAld). These compounds, along with IPyA and IAA itself, can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS). [ [, , , , ] ] The use of deuterium-labeled standards in these analyses allows for precise quantification of the endogenous compounds. [ [] ]
Q6: How is IPyA metabolized, and what are the potential byproducts?
A6: Aside from its conversion to IAA, IPyA can be enzymatically reduced to indole-3-lactic acid (ILA). [ [, , ] ] Additionally, IPyA can degrade into various compounds, including diindolylmethane derivatives, some of which exhibit Aryl Hydrocarbon Receptor (AHR) agonist activity. [ [] ]
Q7: What is the biological significance of IPyA in plants?
A7: IPyA is a crucial precursor to IAA, the primary auxin in plants. IAA regulates a vast array of plant growth and developmental processes, including:
- Cell division and elongation [ [] ]
- Root initiation and development [ [] ]
- Apical dominance [ [] ]
- Responses to light and gravity [ [] ]
- Flowering [ [] ]
Q8: How does IPyA itself influence plant physiology, independent of its conversion to IAA?
A8: While IPyA's primary role is as an IAA precursor, recent research indicates that it might possess additional biological activities. For instance, IPyA has been shown to act as an AHR agonist, potentially influencing immune responses and inflammation in animal models. [ [, , ] ]
Q9: What are the potential applications of IPyA in agriculture?
A9: Understanding the IPyA pathway offers opportunities to manipulate plant growth and development for agricultural benefit. Potential applications include:
Q10: What are the potential applications of IPyA in medicine?
A10: The AHR agonist activity of IPyA and its metabolites suggests potential therapeutic applications, particularly in conditions where immune modulation is beneficial:
- Inflammatory bowel disease: Studies show that IPyA can suppress colitis in mice, potentially by modulating immune cell populations and cytokine production. [ [] ]
- Autoimmune diseases: IPyA has demonstrated efficacy in alleviating rheumatoid arthritis in rodent models, highlighting its potential as a therapeutic agent. [ [] ]
Q11: What is the molecular formula and weight of IPyA?
A11: The molecular formula of IPyA is C11H9NO3, and its molecular weight is 203.19 g/mol.
Q12: What are the key spectroscopic features of IPyA?
A12: IPyA exhibits characteristic spectroscopic properties:
- UV-Vis Spectroscopy: IPyA shows absorption in the ultraviolet region, typical of indole compounds. [ [] ]
- Infrared Spectroscopy (IR): IR spectroscopy reveals specific vibrational modes, including those associated with the carboxylic acid, ketone, and aromatic ring moieties. [ [] ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed structural information, including the chemical environment and connectivity of atoms within the IPyA molecule. [ [] ]
Q13: Does IPyA exhibit tautomerism?
A13: Yes, IPyA exists in both keto and enol tautomeric forms. [ [, ] ] The relative proportions of each tautomer are influenced by factors such as pH and temperature.
Q14: How can these tautomers be distinguished and analyzed?
A14: Ultra high-performance liquid chromatography (UHPLC) can effectively separate the keto and enol tautomers of IPyA. [ [] ] This technique, coupled with spectroscopic methods like NMR, allows for the identification and quantification of each tautomer.
Q15: Is IPyA a stable compound?
A15: IPyA exhibits limited stability and is prone to degradation under certain conditions. Factors affecting its stability include:
- Solvent: IPyA degradation can occur in various solvents, particularly during evaporation. [ [] ]
- Temperature: Elevated temperatures can accelerate IPyA breakdown. [ [] ]
- pH: The stability of IPyA is influenced by pH, with different degradation pathways predominating under acidic or alkaline conditions. [ [] ]
Q16: How can the stability of IPyA be enhanced?
A16: Several strategies can improve the stability of IPyA during extraction, storage, and analysis:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
